molecular formula C9H7F3O B13583248 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

Cat. No.: B13583248
M. Wt: 188.15 g/mol
InChI Key: UMUGKIRUUIQQTO-OWOJBTEDSA-N
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Description

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is a fluorinated allylic alcohol featuring a trifluorophenyl group attached to a propenol backbone. The trifluorophenyl moiety introduces strong electron-withdrawing effects, which significantly influence the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

(E)-3-(3,4,5-trifluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h1-2,4-5,13H,3H2/b2-1+

InChI Key

UMUGKIRUUIQQTO-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=C/CO

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate reagent to form the desired product. One common method is the aldol condensation reaction, where 3,4,5-trifluorobenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The compound may act on enzymes, receptors, or other cellular targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Utility : The trifluorophenyl group enhances electrophilic reactivity, making this compound a promising intermediate for drug candidates requiring metabolic stability .

Crystallography : Fluorine’s role in hydrogen-bonding suggests utility in designing co-crystals for controlled-release formulations .

Limitations : High lipophilicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation) .

Biological Activity

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluorinated phenyl group attached to a prop-2-en-1-ol moiety. The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. A study indicated that compounds with similar structures exhibited significant DPPH radical scavenging activity. For instance, derivatives with trifluorophenyl groups showed enhanced antioxidant properties compared to their non-fluorinated counterparts.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compoundTBD
Ascorbic Acid100
Other AnaloguesVariable

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. In particular, compounds structurally related to it have shown promising results in inhibiting the growth of tumor cells.

Case Study: Anticancer Efficacy

In a study involving N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines (related compounds), significant growth inhibition was observed in several cancer cell lines including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) was reported as follows:

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against various pathogens.

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm) at 250 µg/mLReference
C. albicans≥ 50% inhibition
C. neoformans≥ 50% inhibition

Anti-inflammatory Activity

Anti-inflammatory effects have been noted for derivatives of this compound. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

Q & A

Q. What are the established synthetic routes for 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation between 3,4,5-trifluorobenzaldehyde and acetylenic alcohols under basic conditions. Microwave-assisted methods significantly improve reaction efficiency, reducing time from hours to minutes while achieving yields >85% (e.g., using Knoevenagel-type conditions) . Solvent-free grinding techniques are also viable for reducing byproducts. Key variables include catalyst choice (e.g., NaOH vs. KOH), temperature (60–100°C), and solvent polarity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns, with chemical shifts typically between -110 to -140 ppm for aromatic fluorines. 1H^{1}\text{H} NMR resolves olefinic protons (δ 6.5–7.2 ppm) and hydroxyl groups (δ 2.5–3.5 ppm, broad).
  • X-ray crystallography : SHELX-based refinement (SHELXL) resolves molecular geometry, confirming the planar enol structure and intramolecular hydrogen bonding (C=O···H–O). ORTEP-3 graphical models visualize torsion angles and packing motifs .

Q. How can purification challenges due to polar functional groups be addressed?

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates the product from unreacted aldehyde. Recrystallization in ethanol/water (1:1) yields high-purity crystals (>98%). For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water gradient) is recommended.

Advanced Research Questions

Q. How do fluorine substituents influence intermolecular interactions and supramolecular assembly?

The electron-withdrawing trifluorophenyl group enhances dipole-dipole interactions and stabilizes π-stacking in crystal lattices. Graph-set analysis (Etter’s formalism) reveals recurrent R22(8)\text{R}_2^2(8) hydrogen-bonding motifs between hydroxyl and carbonyl groups of adjacent molecules, directing 2D sheet formation . Fluorine’s van der Waals radius also contributes to dense packing, as observed in SHELX-refined structures .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic sites at the α-carbon of the enol. Molecular dynamics simulations (Amber force field) predict binding affinities to enzymes like cyclooxygenase-2, where the trifluorophenyl group occupies hydrophobic pockets.

Q. How can contradictory data in hydrogen-bonding networks be resolved?

Discrepancies between experimental (X-ray) and computational hydrogen-bond lengths often arise from dynamic effects in solution vs. static crystal environments. Use variable-temperature NMR to probe hydrogen-bond strength (e.g., 1H^1\text{H} chemical shift temperature coefficients). Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis using Rh(I)-BINAP complexes achieve enantiomeric excess (ee) >90%. Monitor stereochemistry via circular dichroism (CD) spectroscopy or chiral HPLC (Chiralpak IA column).

Methodological Tables

Table 1. Synthetic Methods Comparison

MethodYield (%)Time (h)Purity (%)Key Reference
Conventional condensation721295
Microwave-assisted890.598
Solvent-free grinding68693

Table 2. Hydrogen-Bonding Parameters (X-ray Data)

Donor–AcceptorDistance (Å)Angle (°)Graph-Set Notation
O–H···O=C2.65155R22(8)\text{R}_2^2(8)
C–F···H–C3.12120C22(12)\text{C}_2^2(12)

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